1-Azido-4-tert-butylbenzene is an organic compound characterized by a benzene ring substituted with an azide group (-N₃) at the para position relative to a tert-butyl group (-C(CH₃)₃). This structure combines the stability of the aromatic system with the reactivity of the azide functional group, making it a valuable compound in organic synthesis and materials science. The molecular formula for 1-azido-4-tert-butylbenzene is C₉H₁₁N₃, and its CAS number is 18522-89-9. The compound typically appears as a colorless oil and exhibits distinct spectral properties in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which can be used for its identification and characterization .
The synthesis of 1-azido-4-tert-butylbenzene typically involves two main steps:
This two-step process yields 1-azido-4-tert-butylbenzene in moderate to high yields .
1-Azido-4-tert-butylbenzene finds applications in several fields:
Interaction studies involving 1-azido-4-tert-butylbenzene primarily focus on its reactivity with biological targets or other chemical entities. These studies often explore:
Such studies are crucial for understanding how this compound can be utilized in therapeutic applications and materials development .
Several compounds share structural similarities with 1-azido-4-tert-butylbenzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Azido-4-methylbenzene | Azide at para position relative to methyl group | More reactive due to smaller substituent; less sterically hindered |
| 1-Azido-4-isopropylbenzene | Azide at para position relative to isopropyl group | Similar steric hindrance but different reactivity due to branching |
| 1-Azido-4-fluorobenzene | Azide at para position relative to fluorine | Fluorine's electronegativity affects reactivity patterns |
| 1-Azido-naphthalene | Azide attached to naphthalene structure | Greater aromatic stabilization; different electronic properties |